molecular formula C42H82O2 B592408 Arachidyl erucate CAS No. 132208-25-4

Arachidyl erucate

Cat. No.: B592408
CAS No.: 132208-25-4
M. Wt: 619.116
InChI Key: LJRZYWDJZYYHPR-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidyl Erucate is a chemical ester formed by the reaction of arachidyl alcohol (a C20 fatty alcohol) with erucic acid (a C22 monounsaturated omega-9 fatty acid) . Both precursor components are commonly derived from renewable plant oils such as those from rapeseed, mustard seed, and peanut . Industrially, it is produced through a controlled esterification process, which involves isolating arachidyl alcohol and erucic acid and reacting them at elevated temperatures, resulting in a soft solid or thick liquid that melts on skin contact . This compound holds significant research value, particularly in the development of advanced cosmetic and pharmaceutical formulations. Its primary mechanism of action is as a high-performance emollient and skin-conditioning agent . The long-chain structure of this compound allows it to form a lightweight, breathable layer on the skin, where it functions by filling microscopic gaps between skin cells . This action improves skin flexibility, imparts a characteristic silky texture, and enhances hydration by slowing transepidermal water loss . Its excellent spreadability and non-greasy finish make it a subject of interest for formulating moisturizers, facial oils, serums, and hair conditioners . Beyond its cosmetic applications, research into its precursor, erucic acid, reveals potential pharmacological relevance. Erucic acid is a key component of Lorenzo's Oil, a therapeutic mixture used in the management of the neurodegenerative disorder adrenoleukodystrophy (ALD), where it acts as a potent inhibitor of very long-chain fatty acid (VLCFA) synthesis . Ongoing studies are exploring the neuroprotective and cytotoxic properties of erucic acid, as well as its potential use as a carrier for drug transport . This compound is supplied as a high-purity material suitable for these and other investigative applications. This product is intended for laboratory research purposes only.

Properties

CAS No.

132208-25-4

Molecular Formula

C42H82O2

Molecular Weight

619.116

IUPAC Name

icosyl (Z)-docos-13-enoate

InChI

InChI=1S/C42H82O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-41H2,1-2H3/b19-17-

InChI Key

LJRZYWDJZYYHPR-ZPHPHTNESA-N

SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below compares arachidyl erucate with structurally analogous esters:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point (°C) Applications
This compound C42H82O2 619.1 C20 alcohol + C22:1 acid ~50–60* Cosmetics, lubricants, flotation
Oleyl Erucate C40H76O2 589.0 C18:1 alcohol + C22:1 acid ~30–40 Skincare, haircare (emollient)
Arachidyl Arachidate C40H80O2 593.1 C20 alcohol + C20:0 acid ~70–75 Reference standard in GC/MS
Arachidyl Behenate C42H84O2 621.1 C20 alcohol + C22:0 acid ~75–80 Cosmetics (low irritation)

*Estimated based on analogous esters.

Key Observations :

  • Chain Length and Unsaturation : this compound’s unsaturated erucic acid (22:1) reduces melting point compared to saturated analogs like arachidyl arachidate (20:0/20:0) and arachidyl behenate (20:0/22:0). This enhances its fluidity and suitability for topical formulations.
  • Oleyl Erucate : Contains a shorter, unsaturated oleyl alcohol (C18:1), resulting in lower viscosity and faster skin absorption than this compound.
Lubricity :
  • This compound-based PILs exhibit lower wear rates than shorter-chain esters (e.g., oleate) due to robust adsorption on metal surfaces.
  • Compared to bis(2-hydroxyethyl)ammonium oleate , this compound reduces friction by 20–30% in high-pressure environments.
Flotation Efficiency :
  • In mineral processing, mixtures of erucate and aromatic compounds (e.g., 4-amino-2-hydroxybenzoate) show higher selectivity for calcium-containing minerals than oleate or pure erucate, due to synergistic interactions between carboxyl, amino, and aromatic groups.

Erucic Acid Considerations :

Market Trends and Demand

  • Oleyl Erucate : Holds 62% market share in plant-derived emollients (2023), driven by demand for sustainable skincare.
  • This compound : Niche applications in high-performance lubricants, with projected growth in Asia-Pacific industrial sectors.

Q & A

Q. What analytical methods are recommended for characterizing the purity and structural integrity of Arachidyl erucate in synthetic formulations?

To ensure accurate characterization, employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling. Differential scanning calorimetry (DSC) can further evaluate thermal behavior, which is critical for stability studies .

Q. What are the standard protocols for evaluating the thermal stability of this compound under varying storage conditions?

Use thermogravimetric analysis (TGA) to measure decomposition temperatures and DSC to monitor phase transitions under controlled humidity and temperature (e.g., 25°C–60°C). Accelerated stability testing at elevated temperatures can predict shelf-life, with periodic sampling to assess oxidative degradation via peroxide value measurements .

Q. How can researchers assess the impact of this compound on emulsion texture in dermatological formulations?

Texture profile analysis (TPA) is recommended to quantify parameters like hardness, adhesiveness, and cohesiveness. For example, studies have shown that this compound-based emulsions exhibit improved stability when combined with hydrophobic co-emulsifiers like Arachidyl Behenyl Alcohol, as demonstrated by reduced phase separation over time .

Advanced Research Questions

Q. How should conflicting data on this compound’s compatibility with hydrophilic excipients be resolved in formulation studies?

Conflicting results often arise from variability in excipient ratios or processing conditions. To resolve this, employ a factorial design of experiments (DoE) to isolate variables such as emulsifier concentration, pH, and shear rate. Cross-reference findings with texture analysis and in vitro permeation studies to validate compatibility .

Q. What experimental strategies can elucidate the mechanistic role of this compound’s hydrophobicity in drug release kinetics?

Use Franz diffusion cells with synthetic membranes to model drug release profiles. Compare formulations with this compound against those with shorter-chain esters to quantify hydrophobicity effects. Pair this with molecular dynamics simulations to predict interactions between the compound and lipid bilayers .

Q. How can researchers design robust studies to address contradictions in this compound’s efficacy as a stabilizer in multi-component systems?

Implement a multi-modal approach:

  • Analytical: Monitor colloidal stability via dynamic light scattering (DLS) and zeta potential measurements.
  • Behavioral: Conduct stress tests (e.g., freeze-thaw cycles) to assess physical stability.
  • Statistical: Apply multivariate analysis to identify confounding factors, such as ionic strength or surfactant type, that may alter efficacy .

Q. What methodologies are appropriate for investigating this compound’s interactions with bioactive compounds in transdermal delivery systems?

Utilize fluorescence quenching assays or isothermal titration calorimetry (ITC) to quantify binding affinities. For in vivo relevance, combine these with confocal microscopy to visualize compound distribution in ex vivo skin models .

Methodological Considerations

  • Data Interpretation: Always contextualize findings with control groups and baseline measurements (e.g., placebo emulsions without this compound) to distinguish its specific effects .
  • Reproducibility: Document batch-to-batch variability in synthetic routes, as impurities ≥0.5% can skew emulsification performance .
  • Ethical Compliance: For studies involving human tissue, adhere to protocols for participant selection and informed consent, ensuring alignment with institutional review board (IRB) standards .

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